molecular formula C14H8ClNO2S B1268546 6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid CAS No. 33289-51-9

6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid

Cat. No. B1268546
CAS RN: 33289-51-9
M. Wt: 289.7 g/mol
InChI Key: YAEBJLYHBXALJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid, often involves reactions such as the Friedländer synthesis, Buchwald–Hartwig amination, and condensation reactions. For example, novel 3-quinolinecarboxylic acid derivatives have been synthesized, characterized by chloro and other groups appended to the quinoline nucleus (Frigola et al., 1987; Bonacorso et al., 2018).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is typically analyzed using spectroscopic methods, such as IR, 1H NMR, and mass spectral studies. These analyses provide insights into the arrangement of atoms and the presence of functional groups in the molecule (Raghavendra et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including amination, condensation, and cyclization, leading to a wide range of compounds with diverse chemical properties. For instance, the synthesis of thieno[2,3-b]quinoline derivatives through condensation of 2-chloro-3-formyl quinolines with thioglycolic acid under specific conditions has been reported (Raghavendra et al., 2006).

Scientific Research Applications

Synthesis and Chemical Reactions

The compound has been explored in the context of synthesizing thieno[3,2-c]quinoline derivatives, using various reagents and aryl-amine derivatives as starting materials. These studies highlight its utility in creating complex organic structures (Abu‐Hashem et al., 2021).

Anticancer and Antimalarial Activity

Research on quinoline-4-carboxylic acid derivatives, including compounds structurally related to 6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid, has demonstrated potential anticancer and antimalarial activities. These compounds have been tested for their effects on cellular viability and inhibition of malaria parasite growth (Bhatt et al., 2015); (Görlitzer et al., 2006).

Antibacterial Activity

The compound has been implicated in the synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters, which have shown promising antibacterial activity. These findings open avenues for developing new antibacterial agents (Raghavendra et al., 2006).

Novel Synthesis Methods

Research has also focused on developing new synthesis methods for related quinoline compounds, highlighting the versatility and potential of 6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid in medicinal chemistry and the synthesis of complex organic molecules (Li et al., 2017).

Fluorescent Probes

Derivatives of quinoline carboxylic acids have been developed as fluorescent probes, indicating potential applications in imaging and diagnostics (Bodke et al., 2013).

Hypocholesterolemic Agents

There is also research into the use of thiophenyl quinoline derivatives as potential hypocholesterolemic agents, suggesting a possible application in cholesterol management (Cai et al., 2007).

properties

IUPAC Name

6-chloro-2-thiophen-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2S/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEBJLYHBXALJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347783
Record name 6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid

CAS RN

33289-51-9
Record name 6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.